molecular formula C5H12N2O3S B1676390 Methionine Sulfoximine CAS No. 1982-67-8

Methionine Sulfoximine

Cat. No.: B1676390
CAS No.: 1982-67-8
M. Wt: 180.23 g/mol
InChI Key: SXTAYKAGBXMACB-DPVSGNNYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Descriptors

Methionine sulfoximine is systematically named (2S)-2-amino-4-[(S-methyl-λ⁴-sulfanylidene)amino]butanoic acid according to IUPAC guidelines. Its molecular formula, C₅H₁₂N₂O₃S , reflects a compact structure with five carbon atoms, twelve hydrogens, two nitrogens, three oxygens, and one sulfur atom. Key molecular descriptors include:

Property Value Source
Molecular Weight 180.23 g/mol
CAS Registry Number 15985-39-4
SMILES Notation CS(=N)(=O)CCC@HC(O)=O
InChI Key SXTAYKAGBXMACB-DPVSGNNYSA-N

The compound exists as a zwitterion at physiological pH due to proton transfer between the α-amino and carboxyl groups.

Atomic Composition and Molecular Formula Analysis

The molecular formula C₅H₁₂N₂O₃S corresponds to the following atomic contributions:

Element Quantity Atomic Mass Contribution (g/mol) Percentage Composition
Carbon 5 60.05 33.33%
Hydrogen 12 12.10 6.72%
Nitrogen 2 28.02 15.55%
Oxygen 3 48.00 26.64%
Sulfur 1 32.07 17.76%

Calculations derived from standard atomic masses and molecular weight of 180.23 g/mol.

The sulfur atom resides in a sulfoximine group (-S(O)=NH-), which introduces planar geometry and partial double-bond character between S and O/N. This group is critical for the compound’s bioactivity, as it mimics the transition state of glutamine synthetase substrates.

Stereochemical Configuration and Tautomeric Forms

This compound exhibits four stereoisomers due to chiral centers at C2 (α-carbon) and S1 (sulfoximine sulfur). Only the L-S-sulfoximine isomer demonstrates biological activity, specifically as a glutamine synthetase inhibitor:

Isomer C2 Configuration S1 Configuration Biological Activity
L-S-sulfoximine S S Active
L-R-sulfoximine S R Inactive
D-S-sulfoximine R S Inactive
D-R-sulfoximine R R Inactive

The active L-S isomer adopts a zwitterionic tautomer in aqueous solutions, with protonation at the α-amino group and deprotonation at the carboxyl group. A rare imino tautomer forms under acidic conditions, where the sulfoximine nitrogen becomes protonated.

Crystalline Structure and Conformational Dynamics

X-ray diffraction studies of this compound derivatives reveal monoclinic crystal systems with unit cell parameters approximating a = 15.50 Å, b = 3.82 Å, c = 13.49 Å, and β = 97.3°. The sulfoximine group adopts a twisted conformation in the solid state, with dihedral angles of 85–95° between the S-O and S-N bonds. Key structural features include:

  • Hydrogen-bonding networks between sulfoximine NH and carboxylate O atoms
  • Van der Waals interactions stabilizing the hydrophobic methyl group
  • Torsional flexibility in the C-S-C-C backbone, allowing conformational adaptation to enzyme active sites

In solution, nuclear magnetic resonance (NMR) studies show rapid interconversion between gauche and anti conformers around the C3-C4 bond, with a 2:1 preference for the gauche form. Molecular dynamics simulations indicate that the sulfoximine group’s polarity governs solvent accessibility, with the sulfur atom exhibiting a two-shell water coordination number of 4.2 in aqueous environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTAYKAGBXMACB-DPVSGNNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=N)(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936181
Record name L-Methionine sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15985-39-4, 21752-32-9, 21752-31-8
Record name L-Methionine-DL-sulfoximine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15985-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Methionine-S,R-sulfoximine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methionine sulfoximine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methionine sulfoximine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14103
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Methionine sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Methionine sulfoximine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIONINE SULFOXIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHIONINE SULFOXIMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHIONINE SULFOXIMINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Methionine sulfoximine can be synthesized through a straightforward one-step oxidation of methionine residues within polypeptides . This process involves the use of oxidizing agents to convert methionine to this compound. Additionally, chemoselective subsequent elaboration can be achieved using copper(II)-mediated N–H cross-coupling at this compound residues with arylboronic acid reagents . Industrial production methods typically involve similar oxidation processes, but on a larger scale and with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methionine sulfoximine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, copper(II) catalysts, and arylboronic acids. The major products formed from these reactions are this compound derivatives with various functional groups attached.

Scientific Research Applications

Inhibition of Glutamine Synthetase

Methionine sulfoximine is primarily recognized as a potent inhibitor of glutamine synthetase, an enzyme crucial for the synthesis of glutamine from glutamate and ammonia. This inhibition has significant implications for various physiological and pathological conditions:

  • Neuroprotective Effects : MSO has been shown to reduce brain swelling in models of hepatic encephalopathy, potentially by modulating glutamine levels in the brain. In animal studies, MSO treatment resulted in decreased cerebral edema and improved neurological outcomes following liver failure .
  • Excitotoxicity : Research indicates that MSO can exacerbate excitotoxic damage in conditions such as amyotrophic lateral sclerosis (ALS) and stroke. By inhibiting glutamine synthetase, MSO may lead to increased levels of glutamate, contributing to neuronal damage .

Therapeutic Potential in Disease Models

This compound has demonstrated therapeutic benefits across various disease models:

  • Hepatic Encephalopathy : MSO has been utilized to study its effects on brain swelling due to ammonia toxicity. Studies have shown that it can mitigate the detrimental effects of hyperammonemia by regulating glutamine metabolism .
  • Stroke and ALS : In models of stroke and ALS, MSO has been observed to reduce infarct size and improve recovery outcomes. The compound's ability to modulate excitotoxic pathways makes it a candidate for further investigation in neurodegenerative diseases .

Applications in Cancer Research

This compound is also being explored for its potential applications in cancer research:

  • Antitumor Activity : In vitro studies have demonstrated that MSO can inhibit the proliferation of various cancer cell lines, including glioblastoma cells (U87). The mechanism involves the induction of apoptosis and cell cycle arrest .
  • Selection in Recombinant Cell Lines : MSO is used in the selection process for recombinant Chinese hamster ovary (CHO) cell lines, which are widely used in biopharmaceutical production. The compound aids in selecting cells with enhanced productivity by inhibiting unwanted metabolic pathways .

Biochemical Mechanisms and Effects

The biochemical mechanisms underlying the effects of this compound are complex:

  • Glutamine Metabolism : MSO's inhibition of glutamine synthetase leads to altered amino acid metabolism, which can affect cellular functions such as proliferation and apoptosis. For instance, studies have shown that MSO increases glutamine levels under certain conditions, suggesting a nuanced role in cellular metabolism .
  • Cellular Responses : The compound's ability to modulate cellular responses to stressors such as ammonia highlights its potential as a therapeutic agent. Research indicates that MSO can enhance cell swelling induced by ammonia while also affecting glutamate uptake mechanisms .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Glutamine Synthetase InhibitionReduces brain swelling; alters glutamate levels ,
Neuroprotective EffectsMitigates excitotoxic damage; potential therapeutic candidate ,
Cancer ResearchInduces apoptosis; inhibits proliferation in glioblastoma cells
Biochemical MechanismsAlters amino acid metabolism; affects cellular responses ,
Industrial ApplicationsUsed in selection processes for recombinant CHO cell lines

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Alpha-Alkyl Analogs of MSO (e.g., α-Methyl- and α-Ethyl-MSO)

  • Mechanism : These analogs retain GS inhibition but exhibit differential effects on γ-GCS. α-Methyl-MSO inhibits both GS and γ-GCS, whereas α-Ethyl-MSO selectively inhibits GS without affecting γ-GCS .
  • Biological Impact : Both analogs induce convulsions in mice, linking seizures to GS inhibition rather than γ-GCS. However, only α-Methyl-MSO depletes glutathione (GSH), highlighting γ-GCS's role in GSH homeostasis .
  • Key Data: Compound GS Inhibition (%) γ-GCS Inhibition (%) Convulsion Induction GSH Depletion MSO 100 100 Yes Yes α-Methyl-MSO 100 ~80 Yes Yes α-Ethyl-MSO ~50 0 Yes No

Buthionine Sulfoximine (BSO)

  • Structure : A homocysteine-derived sulfoximine with an n-butyl side chain .
  • Specificity : BSO is 100-fold more potent than MSO in inhibiting γ-GCS, with minimal effect on GS . This specificity makes it a tool for depleting GSH in cancer research to sensitize tumors to chemotherapy .

DL-Ethionine

  • Mechanism : An ethyl analog of methionine that reversibly inhibits methionine-dependent processes, including viral protein synthesis .
  • Comparison with MSO : Both compounds inhibit poliovirus replication, but DL-Ethionine’s effects are reversed by methionine supplementation, unlike MSO’s irreversible inhibition .

Phosphinothricin (Glufosinate)

  • Function : A plant GS inhibitor used as an herbicide. Like MSO, it disrupts glutamine synthesis but acts via ethylene-mediated toxicity in plants .
  • Divergence: MSO-induced toxicity in animals involves NMDA receptor activation and oxidative stress, whereas phosphinothricin’s herbicidal action is independent of these pathways .

Biological Activity

Methionine sulfoximine (MSO) is a compound that has garnered attention due to its unique biological activities, particularly as an inhibitor of glutamine synthetase (GS). This article delves into the various aspects of MSO's biological activity, including its mechanism of action, effects on neurotransmitter metabolism, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of the amino acid methionine, characterized by the presence of a sulfoximine functional group. It exists in several stereoisomeric forms, with L-methionine-S-sulfoximine being the most biologically active. This compound is primarily recognized for its role as a potent inhibitor of glutamine synthetase, an enzyme crucial for the synthesis of glutamine from ammonia and glutamate.

The primary mechanism through which MSO exerts its biological effects is by irreversibly inhibiting glutamine synthetase. This inhibition leads to alterations in neurotransmitter levels and can induce excitotoxicity under certain conditions. The binding affinity of MSO for GS has been quantified, revealing a biphasic inhibition pattern characterized by an initial reversible competitive inhibition followed by irreversible inactivation at higher concentrations .

Table 1: Inhibition Characteristics of this compound on Glutamine Synthetase

ParameterValue
Initial Ki (mM)1.19
Type of InhibitionBiphasic
Reversible Competitive InhibitionYes
Irreversible InactivationYes

Neurochemical Effects

Research has shown that MSO affects cerebral methylation reactions, which are critical for various neurochemical processes. High levels of S-adenosyl-L-homocysteine have been associated with protection against MSO-induced seizures, indicating that MSO may disrupt normal methylation patterns in the brain .

Furthermore, studies have demonstrated that treatment with MSO can lead to increased levels of glutamine in brain slices, suggesting that while it inhibits GS activity, it may also promote glutamine retention through inhibition of efflux mechanisms .

Case Studies and Experimental Findings

  • Convulsant Activity : In animal models, specifically dogs and rodents, MSO has been shown to induce convulsions at high doses. However, sub-convulsive doses have exhibited neuroprotective properties in models of hyperammonemia and amyotrophic lateral sclerosis (ALS) .
  • Cellular Studies : In vitro studies using transfected cell lines have demonstrated that MSO enhances productivity in cell lines through modulation of glutathione biosynthesis . Additionally, it has been observed to increase cell swelling induced by ammonia exposure, reinforcing its excitotoxic potential .
  • Comparative Studies : A study comparing various peptides containing sulfoximine groups indicated that some derivatives exhibited higher inhibitory activity against GS than MSO itself, suggesting potential for developing more effective inhibitors .

Potential Therapeutic Applications

Given its ability to modulate GS activity and influence neurotransmitter dynamics, MSO presents potential therapeutic avenues for conditions such as:

  • Neurodegenerative Diseases : Its neuroprotective properties at sub-convulsive doses may be beneficial in treating diseases characterized by excitotoxicity.
  • Metabolic Disorders : By regulating glutamine levels, MSO could play a role in metabolic conditions where glutamine metabolism is disrupted.

Q & A

Q. What is the molecular mechanism by which methionine sulfoximine (MSO) inhibits glutamine synthetase (GS)?

MSO irreversibly inhibits GS by forming a tight complex with adenosine diphosphate (ADP) and MSO phosphate, a phosphorylated derivative generated in the presence of ATP and Mg²⁺/Mn²⁺. The phosphorylated MSO binds to the enzyme's active site, mimicking the transition state of glutamate during catalysis. This mechanism was confirmed via chemical synthesis of MSO phosphate and its structural analysis . Validation methods include enzyme activity assays and chromatography to isolate the enzyme-inhibitor complex .

Q. What are standard protocols for using MSO to deplete intracellular glutamine in cell culture studies?

A common protocol involves treating cells (e.g., placental BeWo cells) with 2 mM MSO for 16 hours in glutamine-free medium. This reduces intracellular glutamine levels, enabling studies on amino acid transport dependencies. Controls should include untreated cells and glutathione-depletion analogs (e.g., buthionine sulfoximine) to isolate glutamine-specific effects .

Q. How does MSO differ from its analogs like buthionine sulfoximine (BSO) in experimental applications?

MSO primarily targets GS, while BSO is a more potent inhibitor of γ-glutamylcysteine synthetase (GCL), a key enzyme in glutathione biosynthesis. MSO’s lower efficacy in glutathione depletion (~100-fold weaker than BSO) makes it suitable for studies requiring selective glutamine synthetase inhibition. Cross-validation via enzyme-specific assays is recommended .

Advanced Research Questions

Q. How can researchers optimize MSO dosing for GS inhibition in diverse cellular models?

Optimization requires titration across cell lines (e.g., bacterial vs. mammalian systems) due to variations in GS expression and metabolic activity. For example, in Pseudomonas syringae, partial GS adenylylation reduces MSO sensitivity, necessitating higher doses (5–10 mM) compared to mammalian cells (1–2 mM). Pre-screening via Western blotting for GS levels and activity assays is critical .

Q. How should contradictory data on MSO’s efficacy in nitrogenase regulation be addressed?

In nitrogen-fixing bacteria, MSO blocks ammonia assimilation, inducing nitrogenase synthesis. However, inconsistent results may arise from bacterial strain-specific efflux mechanisms or competing nitrogen sources. Experimental controls should include:

  • Ammonia-free media supplemented with MSO.
  • Quantification of intracellular ammonia via fluorescence assays.
  • Genetic knockout models (e.g., glnA mutants) to confirm GS-dependent effects .

Q. What methodologies enable site-selective modification of this compound residues in polypeptides?

MSO’s sulfoximine group can be functionalized via palladium-catalyzed carbonylation or NH-alkylation. For example:

  • Carbonylation : Use Pd–Cl catalyst under CO atmosphere (generated from formic acid/acetic anhydride) to introduce ¹³C labels for isotopic tracing.
  • Allylation : React MSO-containing peptides with allyl iodide/KOH to yield NH-alkylated derivatives (81% yield). Reaction purity is validated via RP-HPLC and mass spectrometry .

Q. How can MSO be used to study oxidative stress responses without confounding glutathione depletion?

To isolate glutamine-specific effects, pair MSO with BSO in combinatorial treatments. For example:

  • Group 1 : 2 mM MSO (targets GS).
  • Group 2 : 0.5 mM BSO (targets GCL).
  • Group 3 : MSO + BSO. Measure glutathione (GSH) and glutamine levels via LC-MS to confirm target specificity .

Methodological Considerations

  • Validation : Use enzyme activity assays (e.g., GS activity via γ-glutamyl transferase method) and metabolite quantification (HPLC/LC-MS) .
  • Toxicity Controls : Monitor cell viability (MTT assay) and off-target effects (e.g., convulsant activity in neuronal models) .
  • Chemical Synthesis : Ensure stereochemical purity of MSO via optical resolution (e.g., [α]D value comparison) to avoid confounding results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methionine Sulfoximine
Reactant of Route 2
Methionine Sulfoximine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.